REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[C:4]([F:9])[CH:3]=1.[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[C:13]([F:19])[CH:12]=1.ClC1C=CC(C(C2C=CC(OC)=CC=2)O)=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:15]([C:14]2[CH:17]=[CH:18][C:11]([Cl:10])=[CH:12][C:13]=2[F:19])[OH:16])=[C:4]([F:9])[CH:3]=1
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)Br)F
|
Name
|
|
Quantity
|
4.54 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=O)C=C1)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound was prepared
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Type
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CUSTOM
|
Details
|
A difference was that a preliminary separation by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate gradient)
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Type
|
CUSTOM
|
Details
|
was carried out before the purification of the crude product by preparative HPLC
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)C(O)C1=C(C=C(C=C1)Cl)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |